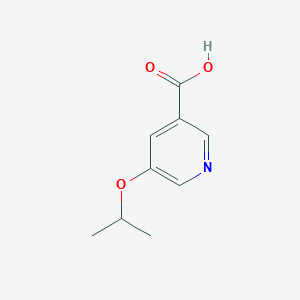
Ácido 5-isopropoxynicotínico
Descripción general
Descripción
5-Isopropoxynicotinic acid is a chemical compound with the CAS Number: 863507-81-7 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The InChI code for 5-Isopropoxynicotinic acid is1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Isopropoxynicotinic acid are not available, it’s important to note that understanding the reactivity of a compound often involves studying its interaction with various reagents and conditions. This can include electroanalytical tools for studying reaction mechanisms .Physical And Chemical Properties Analysis
5-Isopropoxynicotinic acid has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Investigación Biomédica
Ácido 5-isopropoxynicotínico: se utiliza en la investigación biomédica debido a su papel en la síntesis de diversas moléculas biológicamente activas. Sirve como un bloque de construcción en la creación de compuestos que tienen aplicaciones potenciales en medicina, como los fármacos de molécula pequeña . Sus propiedades permiten la exploración de nuevos tratamientos y herramientas de diagnóstico.
Ciencia de Materiales
En la ciencia de materiales, This compound contribuye al desarrollo de nuevos materiales con propiedades mejoradas. Está involucrado en la síntesis de polímeros y revestimientos que se pueden utilizar para sistemas de administración de fármacos o como parte de dispositivos biomédicos . La versatilidad del compuesto lo hace valioso para crear materiales con características químicas y físicas específicas.
Agricultura
This compound: encuentra aplicaciones en la agricultura a través de su participación en la síntesis de agroquímicos. Se puede utilizar para crear compuestos que protejan los cultivos de plagas y enfermedades o que mejoren el crecimiento y el rendimiento . Su papel en el desarrollo de pesticidas y fertilizantes ecológicos es particularmente notable.
Ciencia Ambiental
En la ciencia ambiental, This compound forma parte de la investigación sobre prácticas sostenibles y control de la contaminación. Puede utilizarse para sintetizar compuestos que ayudan en la remediación de sitios contaminados o en el desarrollo de aplicaciones de química verde . Su uso en la creación de productos químicos ecológicos es de gran importancia para la sostenibilidad futura.
Bioquímica
This compound: es significativo en la bioquímica para estudiar los mecanismos enzimáticos y las vías metabólicas. Puede actuar como sustrato o inhibidor en reacciones enzimáticas, ayudando a dilucidar procesos biológicos y la base molecular de las enfermedades . Este compuesto ayuda a comprender las complejas interacciones dentro de los organismos vivos.
Farmacología
En farmacología, This compound se utiliza en el descubrimiento y la optimización de nuevos fármacos. Es un precursor en la síntesis de moléculas que pueden exhibir efectos terapéuticos contra diversas enfermedades . La investigación que involucra este compuesto es crucial para el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados.
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Isopropoxynicotinic acid are not available, it’s worth noting that similar compounds are being explored for their potential in various fields. For instance, nicotinic acid is being investigated for its potential to reduce undesirable side effects and improve pharmacological effects .
Análisis Bioquímico
Biochemical Properties
5-Isopropoxynicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for redox reactions in cellular metabolism . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 5-Isopropoxynicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Isopropoxynicotinic acid has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 5-Isopropoxynicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby affecting cellular function . Additionally, 5-Isopropoxynicotinic acid can modulate the activity of transcription factors, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropoxynicotinic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Isopropoxynicotinic acid remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function over time.
Dosage Effects in Animal Models
The effects of 5-Isopropoxynicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Isopropoxynicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by enzymes in the nicotinate and nicotinamide metabolism pathway, leading to the production of various metabolites . These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of 5-Isopropoxynicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Isopropoxynicotinic acid can influence its biochemical activity and effectiveness.
Subcellular Localization
5-Isopropoxynicotinic acid is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and nucleus . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
5-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWTKAKICFRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863507-81-7 | |
| Record name | 5-(propan-2-yloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
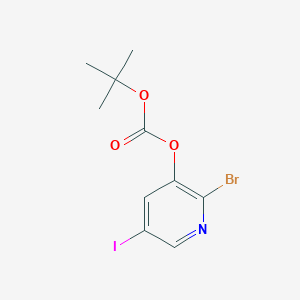

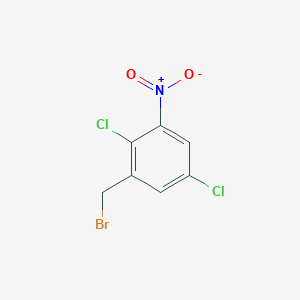

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
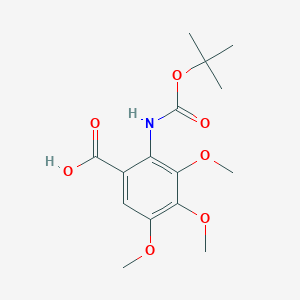
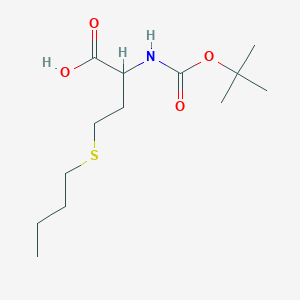
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
